molecular formula C16H11ClN4O3S2 B2730738 2-((4-chlorophenyl)thio)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 394233-21-7

2-((4-chlorophenyl)thio)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2730738
CAS No.: 394233-21-7
M. Wt: 406.86
InChI Key: RQLJIJHAACMTEA-UHFFFAOYSA-N
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Description

For instance, compounds like N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) () share key structural motifs, including the 1,3,4-thiadiazole core, a 4-chlorophenylthio group, and a nitro-substituted aryl moiety. These derivatives are synthesized via ring-closure reactions of thiosemicarbazides with carbon disulfide, followed by S-alkylation with chloroacetamides (). Spectral data (IR, NMR) confirm the presence of functional groups such as C=O (1653 cm⁻¹), aromatic C-H (3030–3098 cm⁻¹), and NO₂ stretching (1514 cm⁻¹) ().

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O3S2/c17-11-4-6-13(7-5-11)25-9-14(22)18-16-20-19-15(26-16)10-2-1-3-12(8-10)21(23)24/h1-8H,9H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLJIJHAACMTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 5-(3-Nitrophenyl)-1,3,4-Thiadiazol-2-Amine

The 1,3,4-thiadiazole ring is synthesized via cyclization of a thiosemicarbazide intermediate. The procedure adapts methodologies from studies on analogous thiadiazole derivatives:

  • Thiosemicarbazide Formation :

    • 3-Nitrophenyl isothiocyanate (0.1 mol) is reacted with hydrazine hydrate (0.2 mol) in ethanol at 0–5°C for 2 hours.
    • The product, 3-nitrophenyl thiosemicarbazide, is filtered and recrystallized from ethanol (yield: 85–90%).
  • Cyclization to 1,3,4-Thiadiazole :

    • The thiosemicarbazide is dissolved in ethanol containing potassium hydroxide (0.15 mol). Carbon disulfide (0.12 mol) is added dropwise, and the mixture is refluxed for 8–10 hours.
    • Acidification with hydrochloric acid (pH 4–5) precipitates 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine, which is purified via recrystallization from ethanol (yield: 75–80%).

Key Analytical Data :

  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂ asymmetric stretch).
  • ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, NH₂), 8.30–7.90 (m, 4H, aromatic protons).

Synthesis of the Thioether-Acetamide Moiety

Preparation of 2-((4-Chlorophenyl)thio)acetyl Chloride

The thioether linkage is introduced through a nucleophilic substitution reaction:

  • Reaction of 4-Chlorothiophenol with Chloroacetyl Chloride :

    • 4-Chlorothiophenol (0.1 mol) is dissolved in dry tetrahydrofuran (THF) under nitrogen. Chloroacetyl chloride (0.12 mol) is added dropwise at 0°C, followed by triethylamine (0.15 mol) to scavenge HCl.
    • The mixture is stirred for 3 hours at room temperature, yielding 2-chloro-2-((4-chlorophenyl)thio)acetamide. The product is isolated via filtration and washed with cold water (yield: 88–92%).
  • Conversion to Acetyl Chloride :

    • The chloroacetamide intermediate is treated with thionyl chloride (excess) under reflux for 2 hours to generate 2-((4-chlorophenyl)thio)acetyl chloride. Excess thionyl chloride is removed under reduced pressure.

Coupling of Thiadiazole and Acetamide Moieties

Amide Bond Formation

The final step involves coupling the 1,3,4-thiadiazol-2-amine with the thioether-acetyl chloride:

  • Reaction Conditions :
    • 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine (0.05 mol) is suspended in dry acetone. 2-((4-Chlorophenyl)thio)acetyl chloride (0.055 mol) is added slowly, followed by potassium carbonate (0.06 mol) as a base.
    • The mixture is stirred at 25°C for 6–8 hours, then filtered to remove inorganic salts. The crude product is recrystallized from ethanol (yield: 70–75%).

Key Analytical Data :

  • IR (KBr) : 3280 cm⁻¹ (N–H), 1695 cm⁻¹ (C=O), 1340 cm⁻¹ (C–S).
  • ¹H NMR (DMSO-d₆) : δ 8.60 (s, 1H, NH), 8.20–7.40 (m, 8H, aromatic protons), 4.20 (s, 2H, CH₂).

Alternative Synthetic Routes

One-Pot Thiadiazole-Acetamide Assembly

A modified approach combines thiadiazole formation and acetamide coupling in a single pot:

  • Simultaneous Cyclization and Substitution :
    • A mixture of 3-nitrophenyl thiosemicarbazide, carbon disulfide, and 2-((4-chlorophenyl)thio)acetyl chloride is refluxed in ethanol with potassium hydroxide. This method skips isolating the thiadiazole intermediate, achieving a yield of 65–70%.

Advantages : Reduced purification steps.
Disadvantages : Lower yield due to competing side reactions.

Optimization and Challenges

Purification Techniques

  • Recrystallization Solvents : Ethanol and acetone are preferred for high-purity yields.
  • Chromatography : Silica gel column chromatography (eluent: ethyl acetate/hexane, 1:3) resolves minor impurities.

Comparative Analysis of Methods

Parameter Two-Step Synthesis One-Pot Synthesis
Yield 70–75% 65–70%
Purity >98% 90–95%
Complexity Moderate Low
Scalability High Moderate

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

  • Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, thiadiazole derivatives, including this compound, have shown promise in antimicrobial, antifungal, and anticancer activities. Research is ongoing to explore its efficacy and mechanism of action against various pathogens and cancer cell lines.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-((4-chlorophenyl)thio)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with molecular targets in biological systems. The nitrophenyl and chlorophenyl groups can interact with enzymes and receptors, potentially inhibiting their activity. The thiadiazole ring may also play a role in binding to specific sites on proteins, disrupting their function and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent variations. Below is a systematic comparison with key analogs:

Key Findings from Comparative Analysis

Substituent Position Matters: The position of nitro groups significantly impacts activity. Compound 3 (4-nitrophenyl) shows stronger Akt inhibition (92.36%) compared to derivatives with nitro groups in other positions (e.g., 3-nitrophenyl in the target compound) .

Thiadiazole vs. Oxadiazole Cores :

  • Analog 14a , featuring an oxadiazole core instead of thiadiazole, exhibits distinct IR profiles (N–H stretching at 3210 cm⁻¹) but lacks reported biological data, suggesting the thiadiazole core is critical for Akt modulation .

Role of Chlorophenyl Groups :

  • 4-Chlorophenylthio groups (as in compound 3 ) enhance apoptosis induction compared to 3-chlorophenyl analogs (), likely due to improved hydrophobic interactions with Akt’s active site .

Synthetic Yields: Derivatives with benzylthio or phenoxy substituents () show moderate to high yields (67–88%), while nitro-containing analogs require longer reaction times but achieve comparable purity .

Biological Activity

2-((4-chlorophenyl)thio)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide is a compound that showcases significant potential in biological applications, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a thioether group linked to a thiadiazole moiety. Its molecular formula is C13H10ClN3O2SC_{13}H_{10}ClN_3O_2S, with a molecular weight of approximately 305.75 g/mol. The presence of the 4-chlorophenyl and 3-nitrophenyl groups contributes to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted the following key biological activities of this compound:

  • Anticancer Activity : The compound exhibits notable cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism behind this activity involves induction of apoptosis and cell cycle arrest.
  • Selectivity : Preliminary studies indicate that the compound shows selective toxicity towards cancer cells over normal cells, suggesting a favorable therapeutic window.

In Vitro Studies

A comprehensive evaluation of the compound's cytotoxicity was conducted using the MTT assay. The results demonstrated effective inhibition of cell proliferation in both MCF-7 and HepG2 cell lines:

Cell Line IC50 (µg/mL) Mechanism
MCF-70.28Apoptosis via Bax/Bcl-2 ratio increase
HepG29.6Induction of caspase activation

The studies indicated that treatment with the compound led to an increase in the Bax/Bcl-2 ratio, promoting apoptotic pathways in treated cells .

The proposed mechanism for the anticancer activity includes:

  • Induction of Apoptosis : The compound enhances apoptotic signaling pathways by increasing pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2).
  • Cell Cycle Arrest : Significant cell cycle arrest was observed at the G2/M phase in treated cells, indicating that the compound interferes with normal cell division processes .

Case Studies

In vivo studies have further validated the anticancer potential of this compound. For instance, an experiment involving tumor-bearing mice showed that administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups .

Q & A

Q. What synthetic routes and purification methods are recommended for this compound?

The compound can be synthesized via multi-step reactions involving thioacetamide intermediates and substituted phenyl groups. A typical protocol includes:

  • Condensation of 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine with 2-chloro-N-(4-chlorophenyl)acetamide in acetone under reflux with potassium carbonate as a base .
  • Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
  • Critical parameters: Temperature control (60–80°C), inert atmosphere (N₂), and reaction monitoring via TLC .

Q. How is structural characterization performed for this compound?

Comprehensive characterization involves:

  • Elemental analysis to confirm C, H, N, S, and Cl composition .
  • Spectroscopy :
  • ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.5 ppm), thiadiazole carbons (δ 155–165 ppm), and acetamide carbonyl (δ 170 ppm) .
  • IR for key functional groups: C=O (1670–1690 cm⁻¹), C-S (680–720 cm⁻¹), and NO₂ (1520–1560 cm⁻¹) .
    • Mass spectrometry (MS) for molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can researchers evaluate anticancer activity and selectivity for this compound?

  • In vitro assays :
  • Cell lines : Test against MCF-7 (breast) and A549 (lung) cancer cells, with NIH3T3 (fibroblast) as a non-cancer control .
  • IC₅₀ determination : Use MTT assay; compare to cisplatin (e.g., IC₅₀ = 0.034–0.084 mmol/L for active analogs) .
    • Selectivity index : Calculate as IC₅₀(non-cancer)/IC₅₀(cancer). Values >3 indicate promising specificity .

Q. What strategies optimize blood-brain barrier (BBB) penetration for CNS-targeted analogs?

  • Computational modeling : Use free energy perturbation (FEP) to predict BBB permeability .
  • Structural modifications :
  • Introduce lipophilic groups (e.g., trifluoromethyl) to enhance passive diffusion .
  • Reduce molecular weight (<450 Da) and polar surface area (<90 Ų) .
    • In vitro validation : Parallel artificial membrane permeability assay (PAMPA) .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Substituent variation :
  • Thiadiazole ring : Replace 3-nitrophenyl with p-tolyl or 4-methoxyphenyl to assess electron-withdrawing/donating effects .
  • Acetamide chain : Modify alkyl groups (e.g., methyl → ethyl) to study pharmacokinetic impacts .
    • Activity correlation :
  • Nitro groups enhance cytotoxicity (IC₅₀ ↓ by 50% vs. methoxy) but may reduce solubility .

Q. How to address discrepancies in biological activity data across studies?

  • Controlled variables :
  • Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Validate purity (>95%) via HPLC .
    • Case example : A 10-fold IC₅₀ variation in analogs may arise from minor substituent positioning (e.g., 3-nitro vs. 4-nitro) altering target binding .

Q. What methodologies validate molecular targets like VEGFR-2 or BRAF kinase?

  • In silico docking : Use AutoDock Vina to predict binding affinities to kinase domains (e.g., VEGFR-2 PDB: 4ASD) .
  • Kinase inhibition assays :
  • ADP-Glo™ : Measure ATP consumption in recombinant kinase systems .
  • Western blot : Confirm downstream signaling (e.g., ERK phosphorylation for BRAF) .

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